![molecular formula C19H30N2O3 B3814649 ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3814649.png)
ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate
Overview
Description
Ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate, also known as EMEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function and memory retention.
Biochemical and Physiological Effects
ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Physiologically, it has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, it also has limitations, such as its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate research. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Finally, further studies could investigate the potential side effects and toxicity of ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate.
Scientific Research Applications
Ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate can act as an acetylcholinesterase inhibitor, which can improve cognitive function and memory retention.
properties
IUPAC Name |
ethyl 4-[2-(2,4,6-trimethylphenoxy)ethylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-5-23-19(22)21-9-6-17(7-10-21)20-8-11-24-18-15(3)12-14(2)13-16(18)4/h12-13,17,20H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOWMQELOMVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCOC2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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